molecular formula C27H20N2O5 B11350366 N-{2-[(4-ethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-5-phenyl-1,2-oxazole-3-carboxamide

N-{2-[(4-ethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B11350366
M. Wt: 452.5 g/mol
InChI Key: HCYLZHBANDABEY-UHFFFAOYSA-N
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Description

N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzofuran ring, an oxazole ring, and a carboxamide group, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the benzofuran ring through cyclization reactions, followed by the introduction of the ethoxybenzoyl group via Friedel-Crafts acylation. The oxazole ring is then constructed using cyclization reactions involving appropriate precursors. The final step involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines

Scientific Research Applications

N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide can be compared with other similar compounds, such as:

    2-chloro-N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]benzamide: Shares a similar benzofuran and ethoxybenzoyl structure but differs in the presence of a chloro group.

    N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-oxo-2H-chromene-3-carboxamide: Contains a chromene ring instead of an oxazole ring, leading to different chemical and biological properties.

Properties

Molecular Formula

C27H20N2O5

Molecular Weight

452.5 g/mol

IUPAC Name

N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C27H20N2O5/c1-2-32-19-14-12-18(13-15-19)25(30)26-24(20-10-6-7-11-22(20)33-26)28-27(31)21-16-23(34-29-21)17-8-4-3-5-9-17/h3-16H,2H2,1H3,(H,28,31)

InChI Key

HCYLZHBANDABEY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=NOC(=C4)C5=CC=CC=C5

Origin of Product

United States

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